Deltorphin

Descripción general

Descripción

Se encuentra en la piel de ciertas ranas sudamericanas, en particular las del género Phyllomedusa, como Phyllomedusa bicolor y Phyllomedusa sauvagei . Deltorphin es conocido por su alta afinidad y selectividad por el receptor δ-opioide, lo que lo convierte en uno de los péptidos opioides naturales más potentes .

Aplicaciones Científicas De Investigación

Deltorphin tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina. En química, se utiliza para estudiar las relaciones estructura-actividad de los péptidos opioides . En biología, this compound se utiliza para investigar el papel de los receptores δ-opioides en varios procesos fisiológicos . En medicina, se ha estudiado el this compound por su posible uso en el control del dolor y como agente cardioprotector durante la lesión por reperfusión . Su alta afinidad y selectividad por el receptor δ-opioide lo convierten en una herramienta valiosa para comprender la función del receptor opioide y desarrollar nuevos agentes terapéuticos .

Mecanismo De Acción

Deltorphin ejerce sus efectos actuando como un agonista altamente específico del receptor δ-opioide . Al unirse al receptor δ-opioide, this compound activa varias vías de señalización intracelular, incluyendo las que implican la proteína quinasa C, la cinasa regulada por señales extracelulares y la fosfatidilinositol-3-cinasa . Estas vías conducen a la modulación de los canales iónicos, como los canales de potasio sensibles a ATP, y a la inhibición de la liberación de neurotransmisores, lo que da como resultado efectos analgésicos y cardioprotectores .

Análisis Bioquímico

Biochemical Properties

Deltorphin plays a significant role in biochemical reactions by acting as a highly specific agonist for the δ-opioid receptor . This interaction is crucial for its function as an analgesic. The δ-opioid receptor is a G protein-coupled receptor that, upon activation by this compound, inhibits adenylate cyclase activity, leading to a decrease in cyclic AMP levels . This results in the modulation of various downstream signaling pathways, including the inhibition of calcium channels and the activation of potassium channels . This compound’s interaction with the δ-opioid receptor also involves the binding of the peptide to the receptor’s active site, which induces a conformational change that activates the receptor .

Cellular Effects

This compound exerts several effects on various cell types and cellular processes. In neurons, this compound binding to the δ-opioid receptor leads to the inhibition of neurotransmitter release, which contributes to its analgesic properties . This inhibition is mediated through the modulation of ion channels and the reduction of intracellular calcium levels . Additionally, this compound influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which can affect gene expression and cellular metabolism . The activation of the δ-opioid receptor by this compound also leads to the phosphorylation of various proteins involved in cell signaling .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the δ-opioid receptor, which triggers a cascade of intracellular events . Upon binding, this compound induces a conformational change in the receptor, leading to the activation of G proteins . These G proteins then inhibit adenylate cyclase, reducing cyclic AMP levels and subsequently decreasing protein kinase A (PKA) activity . This results in the modulation of ion channels, such as the inhibition of voltage-gated calcium channels and the activation of G protein-coupled inwardly-rectifying potassium channels (GIRK) . Additionally, this compound’s activation of the δ-opioid receptor can lead to the activation of the extracellular signal-regulated kinase (ERK) pathway, which influences gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . This compound is relatively stable under physiological conditions, but it can be degraded by proteolytic enzymes over time . Long-term studies have shown that this compound can maintain its analgesic effects for extended periods, although its efficacy may decrease due to receptor desensitization and downregulation . In vitro studies have demonstrated that this compound can induce sustained activation of the δ-opioid receptor, leading to prolonged analgesic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound produces significant analgesic effects without causing severe side effects . At higher doses, this compound can induce adverse effects such as respiratory depression and sedation . Studies have shown that there is a threshold dose above which the analgesic effects of this compound plateau, and further increases in dosage do not enhance its efficacy . Additionally, chronic administration of high doses of this compound can lead to tolerance and dependence .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the δ-opioid receptor . Upon binding to the receptor, this compound activates various intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of the ERK pathway . These pathways influence metabolic flux and the levels of various metabolites within the cell . Additionally, this compound can be metabolized by proteolytic enzymes, leading to the generation of inactive peptide fragments .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . It has an unusually high blood-brain barrier penetration rate, which allows it to exert its effects on the central nervous system . The transport of this compound across the blood-brain barrier is facilitated by specific transporters, such as organic anion-transporting polypeptides (OATP/Oatp) isoforms . Once inside the brain, this compound can bind to δ-opioid receptors located on neurons, leading to its analgesic effects .

Subcellular Localization

The subcellular localization of this compound is primarily at the cell surface, where it interacts with the δ-opioid receptor . Studies using fluorescently tagged this compound have shown that the peptide is predominantly localized at the plasma membrane of neurons . This localization is crucial for its function, as it allows this compound to efficiently bind to and activate the δ-opioid receptor . Additionally, this compound can be internalized into the cell through receptor-mediated endocytosis, which can influence its activity and function .

Métodos De Preparación

Deltorphin puede aislarse de la piel de ranas pertenecientes al género Phyllomedusa. El proceso consiste en picar pieles de rana frescas y extraerlas con metanol durante una semana a temperatura ambiente . El extracto líquido se somete a continuación a varias etapas de purificación para aislar el this compound. Las rutas sintéticas para this compound implican la síntesis de péptidos en fase sólida, donde el péptido se ensambla paso a paso sobre un soporte sólido

Análisis De Reacciones Químicas

Deltorphin experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación del this compound puede conducir a la formación de puentes disulfuro, mientras que la reducción puede romper estos puentes .

Comparación Con Compuestos Similares

Deltorphin es similar a otros péptidos opioides, como la dermorfina y [D-Ala2]this compound I y II . La dermorfina, al igual que el this compound, se encuentra en la piel de las ranas Phyllomedusa y tiene alta afinidad por el receptor μ-opioide . [D-Ala2]this compound I y II son análogos sintéticos de this compound que se han modificado para mejorar su estabilidad y permeabilidad de la barrera hematoencefálica . Lo que distingue a this compound es su excepcional selectividad y potencia para el receptor δ-opioide, lo que lo convierte en un compuesto único y valioso para la investigación .

Propiedades

IUPAC Name |

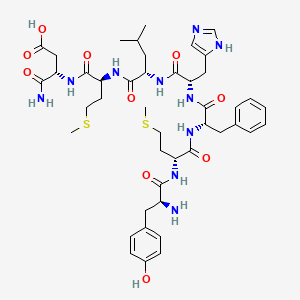

(3S)-4-amino-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H62N10O10S2/c1-25(2)18-34(42(62)50-32(15-17-66-4)40(60)51-33(38(46)58)22-37(56)57)52-44(64)36(21-28-23-47-24-48-28)54-43(63)35(20-26-8-6-5-7-9-26)53-41(61)31(14-16-65-3)49-39(59)30(45)19-27-10-12-29(55)13-11-27/h5-13,23-25,30-36,55H,14-22,45H2,1-4H3,(H2,46,58)(H,47,48)(H,49,59)(H,50,62)(H,51,60)(H,52,64)(H,53,61)(H,54,63)(H,56,57)/t30-,31+,32-,33-,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSURCCZOBVHJJ-NWOHMYAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCSC)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CCSC)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H62N10O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152630 | |

| Record name | Deltorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

955.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119975-64-3 | |

| Record name | Deltorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119975643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deltorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Deltorphins primarily target δ-opioid receptors (DOR) in the central nervous system. [, ]

A: Upon binding to DORs, deltorphins activate G protein-coupled signaling pathways, primarily those involving Gαi/o proteins. [, , ] This activation leads to downstream effects like the inhibition of cAMP formation, inhibition of calcium entry through voltage-sensitive calcium channels, and stimulation of outward potassium conductance. []

A: Deltorphin binding to DORs, particularly in the brain and spinal cord, mediates antinociception, which is the reduction in the perception of pain. [, , , ]

A: Deltorphins are linear heptapeptides sharing a common N-terminal tripeptide sequence: H-Tyr-D-Xaa-Phe, where Xaa is typically D-alanine or D-methionine. This sequence is crucial for their interaction with opioid receptors. [, ] Differences in the C-terminal region contribute to their selectivity for DORs. [, ]

A: Two-dimensional NMR studies, including H-1-(HCOSY)-H-1 and NOESY experiments, have been performed on this compound II and its L-Ala(2) analog in DMSO-d6 solutions to elucidate their conformational preferences. [] These studies provide insights into the structural features important for receptor interactions.

A: The presence of a D-amino acid, usually D-alanine, in the second position is crucial for the biological stability of deltorphins. This modification increases their resistance to enzymatic degradation compared to their L-amino acid counterparts. [, ]

A: Modifications to the C-terminal tetrapeptide region, particularly the anionic group and hydrophobic residues, significantly influence the delta affinity and selectivity of deltorphins. []

A: The C-terminal amide group enhances resistance to carboxypeptidase degradation, further contributing to their stability in biological fluids. [, ]

A: Substituting the N-terminal tyrosine with constrained derivatives like β-methyl-2',6'-dimethyltyrosine (TMT) can alter the antinociceptive potency and opioid receptor subtype selectivity of this compound analogs. []

A: The presence of a D-amino acid in the second position and a C-terminal amide group makes deltorphins more resistant to enzymatic degradation in biological fluids compared to endogenous mammalian opioid peptides. [, , , ]

A: Modifications to the N-terminal sequence, particularly the addition of basic amino acids like arginine, and alterations to amino acids in positions 4 and 5 have been investigated to enhance blood-brain barrier permeability without significantly affecting their molecular weight or lipophilicity. []

A: While deltorphins exhibit a surprisingly high blood-brain barrier penetration rate in in vivo studies, they do not demonstrate a high permeability coefficient in in vitro experiments using bovine brain microvessel endothelium cultures. []

A: Deltorphins appear to be transported across the blood-brain barrier via a saturable, non-concentrative permeation system in brain microvessels, distinct from systems transporting neutral amino acids or enkephalins. [] This system is sensitive to sodium ion concentration and is inhibited by naloxone but not by other opioid peptides or selective antagonists. []

A: The tail-flick test in mice is a common method to assess the antinociceptive properties of this compound analogs like [D-Ala2]this compound II after intracerebroventricular administration. [, ]

A: While this compound II primarily acts on delta-opioid receptors, studies in mu-opioid receptor-deficient mice suggest that mu-opioid receptors are not essential for its antinociceptive effects. []

A: While repeated administration of this compound II leads to tolerance, chronic morphine exposure can result in sensitization to the behavioral activating effects of this compound II, suggesting complex interactions between mu and delta opioid receptor systems. []

A: Studies using [D-Pen2,D-Pen5]enkephalin (DPDPE) and [D-Ala2]this compound II, both selective δ agonists, and the μ agonist DAMGO showed no cross-tolerance, suggesting different mechanisms of action and potential for distinct therapeutic applications. []

A: Tolerance to the antinociceptive effects of this compound II appears to involve protein kinase C (PKC)-mediated phosphorylation and subsequent downregulation of δ-opioid receptors in the spinal cord. []

A: Studies in mu-opioid receptor-deficient mice indicate that this compound II does not produce rewarding effects or physical dependence, unlike morphine. [] This suggests that mu-opioid receptors, rather than delta-opioid receptors, play a critical role in the development of opioid addiction and withdrawal.

A: Preloading brain microvessels with L-glutamine transiently enhances this compound uptake, suggesting a potential strategy for improving this compound delivery to the brain. []

A: Radiolabeled this compound analogs, such as [125I][D-Ala2]this compound-I, enable the visualization and quantification of δ-opioid receptor distribution in the brain using autoradiography. [, ]

A: The discovery of deltorphins has significantly advanced our understanding of δ-opioid receptor pharmacology and their potential role in pain management. [] Their unique properties compared to traditional opioid agonists, such as lack of dependence and potential for targeted delivery, make them promising candidates for developing novel analgesics with improved safety and efficacy profiles. Further research is crucial to fully unlock their therapeutic potential and translate these findings into clinical applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.